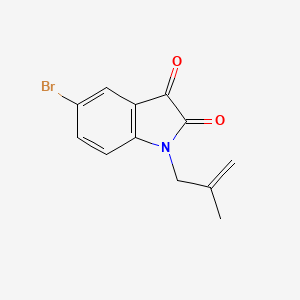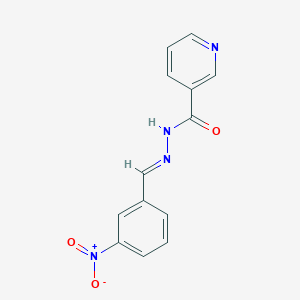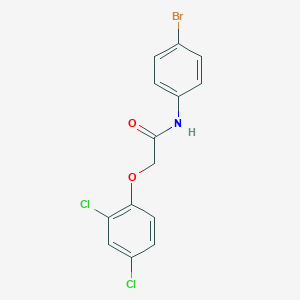
5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione
Übersicht
Beschreibung
5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione, also known as BRD, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BRD has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione has been found to exhibit potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione has been found to exhibit anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione has been found to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of reactive oxygen species (ROS). By inhibiting NQO1, 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione can induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress, inhibition of cell growth, and anti-inflammatory properties. Additionally, 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione in lab experiments is its potential therapeutic applications. Additionally, 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. However, one limitation of using 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione in lab experiments is its potential toxicity. More research is needed to determine the safety of 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione for use in humans.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione. One area of research is in the development of 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione analogs that exhibit improved therapeutic properties. Additionally, more research is needed to determine the safety and efficacy of 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione for use in humans. Finally, the mechanism of action of 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione needs to be further elucidated in order to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress, inhibition of cell growth, and anti-inflammatory properties. While more research is needed to determine the safety and efficacy of 5-bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione for use in humans, it is a promising candidate for drug development in various fields of scientific research.
Eigenschaften
IUPAC Name |
5-bromo-1-(2-methylprop-2-enyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGKDKWVOXRCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208720 | |
| Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-methylallyl)indoline-2,3-dione | |
CAS RN |
122834-40-6 | |
| Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122834-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-1-(2-METHYL-ALLYL)-1H-INDOLE-2,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)
![(8R*,9aS*)-8-hydroxy-2-{[1-(phenoxymethyl)cyclopropyl]methyl}tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3829233.png)

![1-[(4-methylphenyl)sulfonyl]proline](/img/structure/B3829243.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3E)-hex-3-enoyl]piperidin-3-ol](/img/structure/B3829247.png)
![N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3829254.png)
![2-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3829256.png)


![methyl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B3829274.png)
![2-{3-(4-bromophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-4,5-dihydro-1H-pyrazol-5-yl}-1H-benzimidazole](/img/structure/B3829291.png)
![4-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B3829308.png)
![N-[2,6-dihydroxy-3-(phenoxyacetyl)benzyl]alanine](/img/structure/B3829313.png)